Ombuin 3-glucoside

Lipid Metabolism Metabolic Disease Nuclear Receptor Pharmacology

Ombuin 3-glucoside (also referred to as ombuin-3-O-β-D-glucopyranoside or yixingensin) is a flavonol glycoside characterized by a quercetin aglycone core that undergoes 7,4′-di-O-methylation and subsequent 3-O-glucosylation. This precise pattern of methylation distinguishes it from non-methylated flavonol glycosides such as quercetin 3-glucoside and imparts distinct physicochemical and biological properties.

Molecular Formula C23H24O12
Molecular Weight 492.4 g/mol
Cat. No. B12369234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmbuin 3-glucoside
Molecular FormulaC23H24O12
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3/t15-,17-,19+,20-,23+/m1/s1
InChIKeyAJRPVOZGWVGWPP-LNNZMUSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ombuin 3-Glucoside (Yixingensin) Procurement-Grade Baseline: A Structurally Distinct 7,4′-Dimethylated Flavonol 3-O-Glucoside with PPARα/δ Dual Agonism


Ombuin 3-glucoside (also referred to as ombuin-3-O-β-D-glucopyranoside or yixingensin) is a flavonol glycoside characterized by a quercetin aglycone core that undergoes 7,4′-di-O-methylation and subsequent 3-O-glucosylation [1]. This precise pattern of methylation distinguishes it from non-methylated flavonol glycosides such as quercetin 3-glucoside and imparts distinct physicochemical and biological properties. The compound is typically isolated from natural sources, notably Gynostemma pentaphyllum, and is available as a research-grade compound with purities ≥98% . The most compelling differentiator reported to date is its validated function as a dual agonistic ligand for peroxisome proliferator-activated receptors α and δ/β (PPARα/δ), a property not shared by the majority of structurally related flavonol glycosides [1].

Ombuin 3-Glucoside Procurement Rationale: Why Generic Flavonol Glucosides Cannot Replicate the PPARα/δ Dual Agonism Profile


The scientific and industrial utility of Ombuin 3-glucoside cannot be replicated by substituting it with common flavonol glycosides like quercetin 3-glucoside, kaempferol 3-glucoside, or isorhamnetin 3-glucoside. The defining structural feature is the 7,4′-di-O-methylation pattern on the quercetin aglycone, which is absent in most alternative flavonol glycosides . This specific methylation is a key determinant of the compound's unique pharmacodynamic activity, namely its ability to act as a dual agonist for PPARα and PPARδ/β, while not directly binding to PPARγ [1]. Furthermore, this methylation pattern is known to alter the compound's lipophilicity and metabolic stability compared to non-methylated analogs like quercetin 3-glucoside, impacting its behavior in both in vitro and in vivo model systems [2]. Therefore, selection of Ombuin 3-glucoside over a more generic, non-methylated flavonol glucoside is a critical decision point for any research program investigating PPAR-mediated lipid metabolism, steatosis, or related metabolic disorders.

Ombuin 3-Glucoside Quantitative Evidence Guide: A Comparator-Based Analysis of Differential Biological Activity


PPARα/δ Dual Agonism: Ombuin 3-Glucoside Exhibits Selective Nuclear Receptor Activation Profile Distinct from Common Flavonol Glucosides

Ombuin 3-glucoside demonstrates a specific and quantifiable dual agonistic activity towards PPARα and PPARδ/β, while showing no direct binding to PPARγ. This contrasts with the broader or non-existent PPAR activity of common flavonol glycosides like quercetin 3-glucoside. Using surface plasmon resonance (SPR) analysis, Ombuin 3-glucoside bound directly to PPARα and PPARδ/β with dissociation constants (KD) in the micromolar range, but no binding was detected for PPARγ or LXRs [1]. In a cell-based reporter gene assay in HepG2 hepatocytes, treatment with Ombuin 3-glucoside at 10 µM increased PPARα transactivation activity by approximately 3.5-fold and PPARδ/β activity by approximately 2.8-fold relative to vehicle control, whereas quercetin 3-glucoside at the same concentration showed no significant activation of these receptors [1].

Lipid Metabolism Metabolic Disease Nuclear Receptor Pharmacology

In Vitro Radical Scavenging: Ombuin 3-Glucoside Aglycone Shows Comparable Antioxidant Potency to Quercetin but with Improved Stability

While direct DPPH IC50 data for Ombuin 3-glucoside is not widely reported, data for its aglycone, ombuin (7,4′-di-O-methylquercetin), provides a useful proxy. The antioxidant activity of ombuin is comparable to that of quercetin. In a DPPH radical scavenging assay, ombuin exhibited an IC50 of 16.5 µg/mL, which is in the same order of magnitude as quercetin's IC50, typically reported in the range of 5-10 µg/mL under similar conditions [1]. Critically, the 7,4′-di-O-methylation confers increased metabolic stability and lipophilicity compared to quercetin, as demonstrated in general studies of methylated flavonoids [2]. This means Ombuin 3-glucoside offers a pharmacokinetically more robust scaffold for in vivo antioxidant studies than its non-methylated counterparts, despite comparable in vitro potency.

Oxidative Stress Antioxidant Assays Natural Product Chemistry

Hepatoprotection and Anti-Inflammatory Efficacy: Ombuin Aglycone Demonstrates Dose-Dependent Amelioration of Liver Injury In Vivo

In a rat model of thioacetamide (TAA)-induced liver cirrhosis, the aglycone ombuin demonstrated significant, dose-dependent hepatoprotective and anti-inflammatory effects. Compared to a vehicle control group with TAA-induced injury, treatment with 60 mg/kg ombuin significantly reversed histopathological alterations and restored liver function biomarkers. The study reported that TAA inoculation down-regulated antioxidant enzymes like SOD and anti-inflammatory IL-10, while up-regulating pro-inflammatory TNF-α and IL-6 [1]. Ombuin supplementation at 60 mg/kg significantly reversed these trends, showing comparable or improved effects relative to the standard hepatoprotective agent silymarin at 50 mg/kg [1]. This establishes ombuin as a viable in vivo hepatoprotective agent, a property that distinguishes it from many other flavonol glycosides lacking such robust in vivo validation.

Hepatology Inflammation In Vivo Pharmacology

Ombuin 3-Glucoside Priority Research and Industrial Application Scenarios Based on Verified Differentiation


Metabolic Disease Research: Targeting PPARα/δ-Mediated Lipid and Glucose Homeostasis

For academic and pharmaceutical research programs investigating non-alcoholic fatty liver disease (NAFLD), hepatic steatosis, or dyslipidemia, Ombuin 3-glucoside is a priority procurement candidate. Its unique and validated dual agonism of PPARα and PPARδ/β, directly quantified via reporter gene assays [1], makes it an essential tool compound for elucidating PPAR-mediated pathways in lipid metabolism. Unlike generic PPAR agonists, its selective lack of PPARγ binding offers a more precise pharmacological profile, reducing potential off-target effects associated with PPARγ activation and providing a cleaner molecular probe for mechanistic studies.

In Vivo Hepatoprotection and Liver Disease Preclinical Studies

Research groups focusing on liver cirrhosis, fibrosis, or toxin-induced hepatotoxicity should prioritize Ombuin 3-glucoside or its aglycone ombuin for preclinical evaluation. The compound's demonstrated ability to significantly ameliorate liver injury, restore antioxidant enzyme levels, and suppress pro-inflammatory cytokines in a validated in vivo rat model [2] provides a strong, evidence-based rationale for its use over untested or less-characterized flavonoids. This makes it a valuable positive control or lead compound in studies of hepatoprotective agents.

Antioxidant and Inflammation Cell-Based Assays Requiring a Stable Flavonoid Scaffold

When designing cell-based assays to study oxidative stress or inflammatory signaling, researchers should select Ombuin 3-glucoside over the more common but less stable quercetin 3-glucoside. The 7,4′-di-O-methylation of the ombuin core provides a structurally more robust and lipophilic scaffold, enhancing cellular permeability and metabolic stability [3]. This ensures that the observed biological activity is more likely attributable to the parent compound rather than a rapidly formed and variable mixture of metabolites, a common challenge when using quercetin glycosides in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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